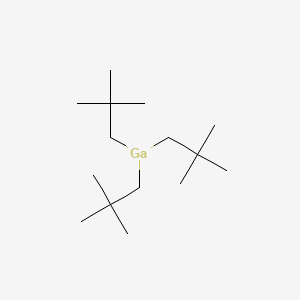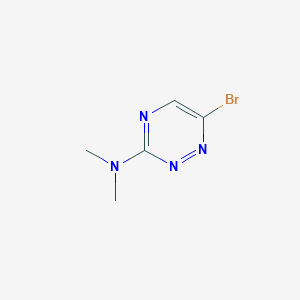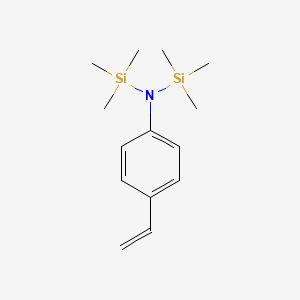![molecular formula C16H22N2O2 B8631188 TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE](/img/structure/B8631188.png)
TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Preparation Methods
The synthesis of TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole moiety, which can be derived from commercially available starting materials.
Reaction Conditions: The reaction is typically carried out under reflux with acetic acid and hydrochloric acid as catalysts.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE undergoes various chemical reactions, including:
Scientific Research Applications
TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE has several scientific research applications:
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Effects: The specific effects depend on the biological context and the nature of the molecular interactions.
Comparison with Similar Compounds
TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE can be compared with other similar indole derivatives:
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-methylindol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)17-10-9-12-11-18(4)14-8-6-5-7-13(12)14/h5-8,11H,9-10H2,1-4H3,(H,17,19) |
InChI Key |
OBEAIWNORVRQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B8631162.png)





